The synthesis of JP-8g involves a multi-step process that emphasizes high yield and enantioselectivity. The initial steps typically include the formation of the spirooxindole core, followed by the introduction of the pyranopyrimidine moiety. The synthesis has been optimized to ensure that the resultant compound maintains its biological activity while minimizing toxic byproducts.
Technical details regarding its synthesis indicate that the process may involve various reaction conditions, including specific catalysts and solvents that facilitate the formation of the desired molecular structure. For instance, a common method involves the use of microwave-assisted synthesis to enhance reaction rates and yields .
The molecular structure of JP-8g is characterized by a spirocyclic arrangement that integrates both oxindole and pyranopyrimidine components. This unique architecture contributes to its biological activity and interaction with various biological targets.
JP-8g undergoes several chemical reactions that are critical for its biological activity. Notably, it interacts with nitric oxide synthase signaling pathways, which play a pivotal role in mediating inflammatory responses.
The mechanism of action for JP-8g primarily revolves around its ability to inhibit specific enzymes involved in inflammation and cancer progression. By targeting nitric oxide synthase, JP-8g reduces the production of pro-inflammatory mediators.
JP-8g exhibits several notable physical and chemical properties:
JP-8g has significant potential applications in scientific research and therapeutic development:
Spirooxindole-pyranopyrimidine compounds represent a structurally unique class of heterocyclic molecules characterized by a spiro carbon at the C3 position of the oxindole core fused with a pyranopyrimidine ring system. This architecture confers three-dimensional complexity and stereochemical diversity, enabling potent interactions with biological targets [1] [2]. The oxindole moiety acts as a privileged scaffold in medicinal chemistry, serving as both hydrogen bond donor and acceptor, while the pyranopyrimidine component enhances rigidity and influences pharmacokinetic properties [3]. Natural spirooxindoles like spirotryprostatin A and synthetic analogs (e.g., MI-888, cipargamin) demonstrate broad bioactivities, including anticancer, antimicrobial, and antimalarial effects [2] [6]. Mechanistically, these compounds modulate key signaling pathways by inhibiting kinases (e.g., CDK2, EGFR), transcription factors (e.g., STAT3), and apoptotic regulators (e.g., MDM2-p53) [6] [10]. Their synthetic accessibility via multicomponent reactions or asymmetric catalysis further enhances pharmaceutical relevance [3].
Table 1: Biologically Active Spirooxindole Derivatives
Compound | Core Structure | Primary Activity | Molecular Target |
---|---|---|---|
Spirotryprostatin A | Spiro[pyrrolidine-3,3'-oxindole] | Anticancer (breast) | Microtubule assembly |
MI-888 | Spiro[pyrrolidine-3,3'-oxindole] | Anticancer | MDM2-p53 inhibition |
Cipargamin (NITD609) | Spiro[azepane-3,3'-oxindole] | Antimalarial | PfATP4 inhibition |
JP-8g | Spiro[chromeno-pyranopyrimidine] | Dual anticancer/anti-inflammatory | NOS pathway modulation |
JP-8g ((7R)-9-acetyl-1'-allyl-2,7'-difluoro-10-methyl-6H-spiro[chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-7,3'-indole]-2',6,8(1'H,9H)-trione) was developed via a stereoselective synthesis inspired by natural spirooxindoles [5]. The synthesis employs a catalytic asymmetric approach to construct the spiro center, followed by pyranopyrimidine annulation, achieving high enantiomeric purity (>98% ee) [1] [3]. Initial pharmacological screening revealed broad-spectrum anticancer activity at micromolar concentrations (IC₅₀ = 1.8–4.3 µM across 12 cancer cell lines), with minimal cytotoxicity in normal cells below 10 µM [1] [4]. In vivo studies in xenograft models demonstrated tumor growth inhibition (TGI = 68–74% at 50 mg/kg) through pro-apoptotic mechanisms, evidenced by caspase-3 activation and Bcl-2 downregulation [1]. The compact spirocyclic structure enhances target binding efficiency, while the allyl and acetyl groups influence solubility and membrane permeability [5].
Table 2: Initial Anti-Cancer Efficacy of JP-8g in Preclinical Models
Cancer Type | Model System | IC₅₀/Effective Dose | Key Mechanistic Findings |
---|---|---|---|
Colon carcinoma | HCT-116 cells | 2.88 ± 0.32 µM | Caspase-3/7 activation |
Hepatic carcinoma | HepG2 cells | 3.4 µM | G1 cell cycle arrest |
Breast cancer | MCF-7 xenograft | 50 mg/kg (i.p.) | 74% TGI; Bax/Bcl-2 ratio ↑ 3.1-fold |
Neuroblastoma | SK-N-BE cells | 4.12 µM | STAT3 phosphorylation inhibition |
The investigation of JP-8g's dual activity stems from the established crosstalk between chronic inflammation and cancer progression. Inflammatory mediators (e.g., NO, COX-2, TNF-α) promote tumorigenesis by inducing DNA damage, angiogenesis, and immunosuppression [1] [7]. Spirooxindoles structurally resemble NSAID pharmacophores but with enhanced three-dimensionality, potentially enabling simultaneous modulation of oncogenic and inflammatory pathways [1] [10]. JP-8g's core scaffold shares topological features with COX-2 inhibitors (e.g., three-ring system with bulky substituents), suggesting possible cyclooxygenase interactions [1]. Additionally, its anti-cancer efficacy in inflammation-associated models (e.g., xylene-induced edema) implied broader bioactivity [1] [4]. Mechanistic parallels exist between its pro-apoptotic effects (e.g., caspase activation) and anti-inflammatory actions (e.g., inhibition of inflammasome assembly), providing a molecular rationale for dual-pathway targeting [7].
Table 3: Shared Signaling Pathways in Cancer and Inflammation Modulated by Spirooxindoles
Pathway | Cancer Role | Inflammation Role | JP-8g's Action |
---|---|---|---|
NOS/NO signaling | DNA damage; angiogenesis | Vasodilation; edema | ↓ LPS-induced NO production (70% at 10 µM) |
NF-κB | Cell survival; metastasis | Cytokine production (TNF-α, IL-6) | No direct inhibition (Fig. S2/S3) |
JAK-STAT | Proliferation; immune evasion | Acute phase response | STAT3 inhibition (IC₅₀ = 0.301 µM) |
COX-2/PGE₂ | Angiogenesis; immunosuppression | Pain; fever | Structural similarity; not tested |
Molecular Mechanism Insight: JP-8g's anti-inflammatory activity operates primarily through nitric oxide synthase (NOS) isoform modulation. It attenuates LPS-induced NO production in macrophages (dose-dependent reduction of 45–78% at 1–10 µM) by suppressing inducible NOS (iNOS) expression [1] [4]. In vivo, it inhibits exudative inflammation in mouse ear edema models (50% inhibition at 50 mg/kg i.p.), outperforming indomethacin. Crucially, this activity is reversed by eNOS/iNOS antagonists (L-NAME/SMT), confirming NOS pathway dependence [1] [4]. The spirooxindole core enables precise spatial positioning of fluorophenyl and acetyl groups to interact with NOS catalytic domains, a feature absent in classical NSAIDs [1] [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7